

Application Notes and Protocols for WYE-23 in Autophagy Induction Studies

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Compound of Interest		
Compound Name:	mTOR Inhibitor WYE-23	
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Introduction

WYE-23 is a potent and highly selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is a key negative regulator of autophagy, a catabolic process involving the degradation of cellular components via the lysosome. By inhibiting mTOR, WYE-23 is a powerful tool for inducing autophagy in a controlled and dose-dependent manner, making it an invaluable reagent for studying the intricate mechanisms of autophagy and for the development of novel therapeutics targeting this pathway.

These application notes provide a comprehensive guide for utilizing WYE-23 in autophagy induction studies. Included are the mechanism of action, recommended experimental protocols, and data interpretation guidelines.

Mechanism of Action: WYE-23 Induced Autophagy

WYE-23 exerts its autophagy-inducing effects by directly inhibiting the kinase activity of mTOR, primarily within the mTOR complex 1 (mTORC1). Under normal conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), a critical initiator of the autophagy cascade. Inhibition of mTORC1 by WYE-23 leads to the dephosphorylation and activation of the ULK1 complex, which in turn initiates the

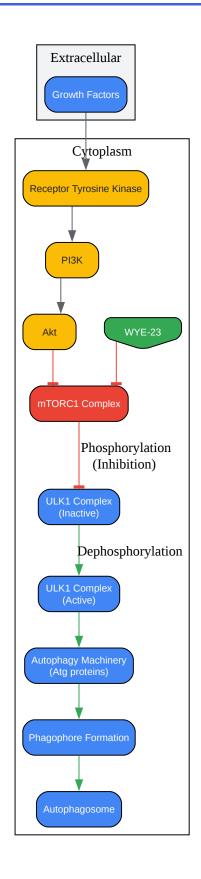


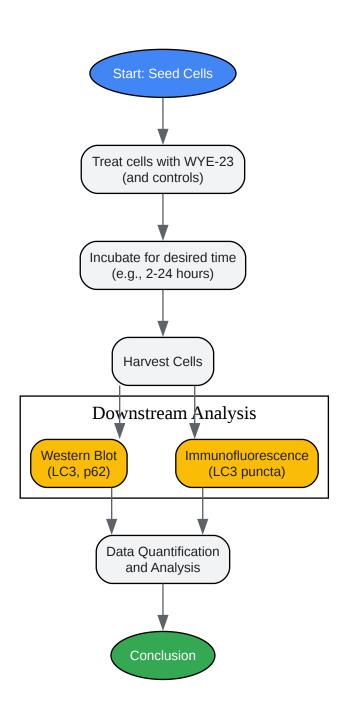
Methodological & Application

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formation of the phagophore, the precursor to the autophagosome. This process involves the recruitment of other autophagy-related (Atg) proteins and the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its membrane-bound form (LC3-II), a hallmark of autophagosome formation.







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